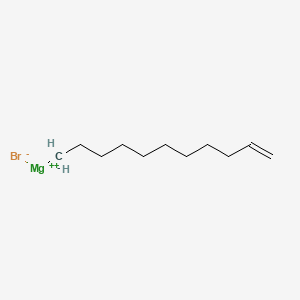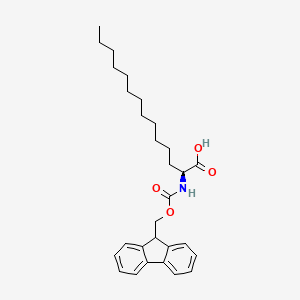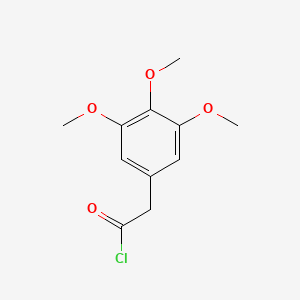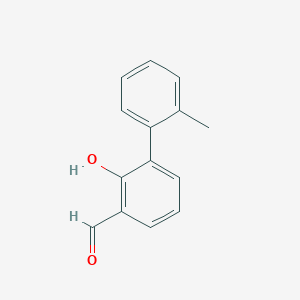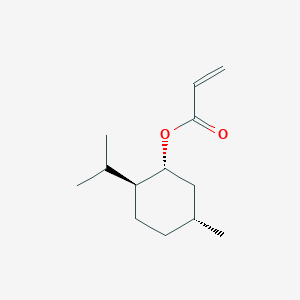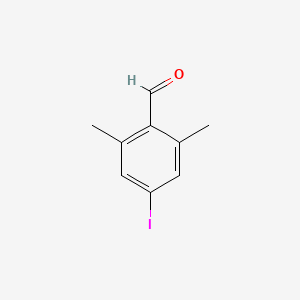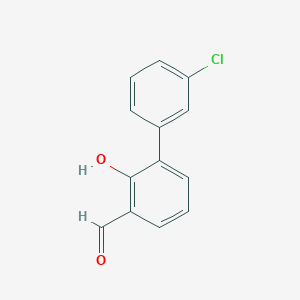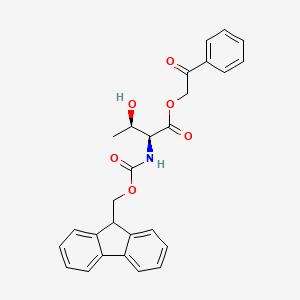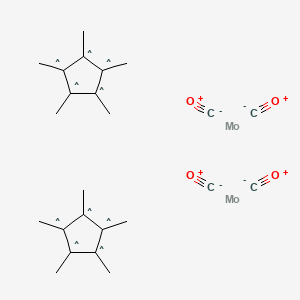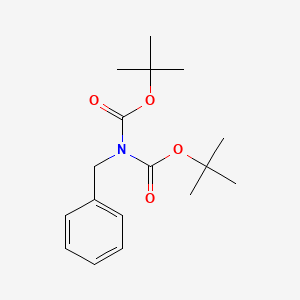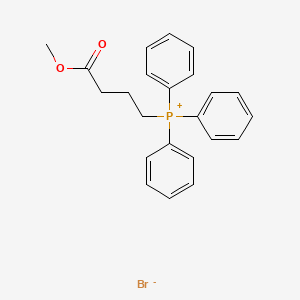
(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide
Overview
Description
(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H24BrO2P. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a 4-methoxy-4-oxobutyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It’s known that triphenylphosphine derivatives often target cellular organelles such as mitochondria .
Mode of Action
Triphenylphosphine derivatives, like (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide, are known to interact with their targets through a process called phosphine-catalyzed reactions . In these reactions, the activated double carbon–carbon bond of a molecule like methyl vinyl ketone can be readily attacked by tertiary phosphines to form a zwitterionic intermediate, which can be involved in further transformations with various electrophilic compounds .
Biochemical Pathways
It’s known that phosphine-catalyzed reactions involving similar compounds can affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds can be influenced by factors such as their chemical structure, solubility, and the presence of functional groups .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and reactivity. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-methoxy-4-oxobutyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines or phosphonium ylides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar solvents such as water, methanol, or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are usually performed in organic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phosphonium salts.
Oxidation: The major products are phosphine oxides.
Reduction: The major products are phosphines or phosphonium ylides.
Scientific Research Applications
(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to target specific cellular pathways.
Industry: It is used in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-4-oxobutyl) triphenylphosphonium chloride
- (4-Methoxy-4-oxobutyl) triphenylphosphonium iodide
- (4-Methoxy-4-oxobutyl) triphenylphosphonium fluoride
Uniqueness
(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to its chloride, iodide, and fluoride counterparts. The bromide ion can also participate in specific nucleophilic substitution reactions that may not be as favorable with other halides.
Properties
IUPAC Name |
(4-methoxy-4-oxobutyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCNWTOYBHHELW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


